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Compound Name: 1,2-Dithiolan-4-ol

Cat. No.: B3256722 Get Quote

Introduction

1,2-Dithiolan-4-ol is a heterocyclic organic compound featuring a five-membered disulfide ring

with a hydroxyl functional group. This structure is of interest to researchers in medicinal

chemistry and materials science due to the redox-active nature of the dithiolane ring, a motif

found in biologically significant molecules like lipoic acid. Understanding the spectroscopic

properties of 1,2-Dithiolan-4-ol is fundamental for its identification, characterization, and the

analysis of its interactions in various chemical and biological systems.

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and ultraviolet-visible (UV-Vis) spectroscopic properties of 1,2-Dithiolan-4-ol. It includes a

summary of available data for analogous compounds, detailed experimental protocols for

spectroscopic analysis, and logical workflows for characterization.

Spectroscopic Data
Direct experimental spectroscopic data for 1,2-Dithiolan-4-ol is not extensively reported in

publicly available literature. However, the spectroscopic characteristics can be inferred from

closely related 1,2-dithiolane derivatives, such as 1,2-dithiolane-4-carboxylic acid and its

amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,2-Dithiolan-4-
ol by providing information about the chemical environment of its hydrogen (¹H) and carbon

(¹³C) atoms.

¹H NMR Data for 1,2-Dithiolane Derivatives

The following table summarizes the ¹H NMR chemical shifts for various N-substituted 1,2-

dithiolane-4-carboxamides, which serve as valuable reference points for understanding the

proton environment in the 1,2-dithiolane ring.[1] The protons on the dithiolane ring typically

appear as multiplets in the 3.30-3.60 ppm range.

Compound Solvent
Chemical Shift (δ, ppm) for
Dithiolane Ring Protons

N-Phenyl-1,2-dithiolane-4-

carboxamide
CDCl₃

3.53–3.42 (m, 4H), 3.42–3.33

(m, 1H)

N-(4-

(Trifluoromethyl)phenyl)-1,2-

dithiolane-4-carboxamide

CDCl₃ 3.57–3.35 (m, 5H)

N,N-Dimethyl-1,2-dithiolane-4-

carboxamide
CDCl₃ 3.47–3.30 (m, 5H)

N-(Methylsulfonyl)-1,2-

dithiolane-4-carboxamide
MeOH-d₄

3.41–3.35 (m, 4H), 3.33 (dd, J

= 3.1, 1.6 Hz, 1H)

¹³C NMR Data for 1,2-Dithiolane Derivatives

The ¹³C NMR data for 1,2-dithiolane derivatives reveal the chemical shifts of the carbon atoms

within the dithiolane ring.[1] The carbon atoms of the dithiolane ring typically resonate in the

range of 40-55 ppm.
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Compound Solvent
Chemical Shift (δ, ppm) for
Dithiolane Ring Carbons

N-Phenyl-1,2-dithiolane-4-

carboxamide
CDCl₃ 53.4, 43.2

N-(4-

(Trifluoromethyl)phenyl)-1,2-

dithiolane-4-carboxamide

CDCl₃ 53.2, 43.2

N,N-Dimethyl-1,2-dithiolane-4-

carboxamide
CDCl₃ 48.7, 42.1

N-(Methylsulfonyl)-1,2-

dithiolane-4-carboxamide
MeOH-d₄ 51.4, 39.9

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 1,2-Dithiolan-4-ol is expected to be characterized by weak

absorptions in the ultraviolet region. The dithiolane moiety itself does not possess strong

chromophores that absorb in the visible range. The primary electronic transitions would be

associated with the sulfur atoms' non-bonding electrons (n -> σ* transitions), which typically

occur at lower wavelengths (around 250-330 nm) and have low molar absorptivity. The

hydroxyl group does not significantly contribute to absorption in the UV-Vis range.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 1,2-Dithiolan-4-ol.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of the purified 1,2-Dithiolan-4-ol sample in approximately 0.6-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

The choice of solvent should be based on the sample's solubility and the desired chemical

shift reference.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer's probe.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including the number of

scans, pulse width, and relaxation delay.

Data Acquisition:

Acquire the ¹H NMR spectrum. This typically requires a small number of scans.

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger

number of scans is usually necessary to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) signals.

Phase the resulting spectra and perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Reference the chemical shifts to the internal standard.

UV-Vis Spectroscopy Protocol
Sample Preparation:

Prepare a stock solution of 1,2-Dithiolan-4-ol of a known concentration (e.g., 1 mg/mL) in

a UV-transparent solvent (e.g., ethanol, methanol, or water).
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From the stock solution, prepare a series of dilutions to determine the molar absorptivity

and to ensure the absorbance values fall within the linear range of the instrument (typically

0.1-1.0).

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

Select the desired wavelength range for scanning (e.g., 200-800 nm).

Fill a cuvette with the solvent being used for the sample and use it to record a baseline

(blank).

Data Acquisition:

Rinse the cuvette with the sample solution and then fill it with the sample.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

Repeat the measurement for all prepared dilutions.

Data Analysis:

Identify the wavelength of maximum absorbance (λmax).

If desired, use the absorbance values from the serial dilutions to construct a Beer-Lambert

plot (Absorbance vs. Concentration) to calculate the molar absorptivity coefficient (ε).

Logical Workflows
The following diagrams, created using the DOT language, illustrate the logical workflow for the

synthesis and characterization of 1,2-Dithiolan-4-ol and a general workflow for its application

in a biological assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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